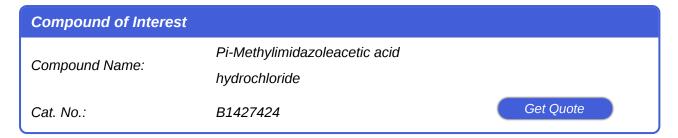




Application Notes and Protocols for Pi-Methylimidazoleacetic Acid Hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Pi-Methylimidazoleacetic acid hydrochloride (p-MIAA HCI), also known as prosmethylimidazoleacetic acid hydrochloride, is an endogenous metabolite found in the brain and cerebrospinal fluid.[1] It is an isomer of the primary histamine metabolite, telemethylimidazoleacetic acid (t-MIAA), but its metabolic pathways appear to be independent of histamine.[1] Emerging research has suggested that p-MIAA may act as a potential neurotoxin, with elevated levels observed in the cerebrospinal fluid of patients with Parkinson's disease, showing a positive correlation with disease severity.[1] However, the precise mechanisms of its potential neurotoxicity remain largely unexplored.

These application notes provide a summary of the known characteristics of Pi-Methylimidazoleacetic acid and propose detailed experimental protocols for investigating its potential neurotoxic effects using in vitro models. It is important to note that the neurotoxic potential of this compound is still under investigation, and the provided protocols are based on established methodologies for assessing neurotoxicity of novel compounds.

Physicochemical Properties and Formulation Data

A clear understanding of the compound's properties is crucial for experimental design.



Property	Value	Reference
Chemical Formula	C ₆ H ₉ CIN ₂ O ₂	INVALID-LINK
Molecular Weight	176.60 g/mol	INVALID-LINK
Form	Solid	MedChemExpress
Solubility	The hydrochloride salt form generally boasts enhanced water solubility and stability compared to the free acid.[2] For stock solutions, Dimethyl sulfoxide (DMSO) can be used.	MedChemExpress

Table 1: Physicochemical Properties of **Pi-Methylimidazoleacetic acid hydrochloride**.

For in vivo studies, various formulation strategies can be employed, though specific toxicokinetic and pharmacodynamic data for p-MIAA HCI are not readily available.

Formulation Component	Purpose	Example Protocol
Vehicle	To dissolve or suspend the compound for administration.	Prepare a stock solution in DMSO and then dilute with a suitable vehicle such as corn oil or a solution containing PEG300 and Tween 80.
Route of Administration	Oral gavage, intraperitoneal injection.	Dependent on the experimental design and target tissue.

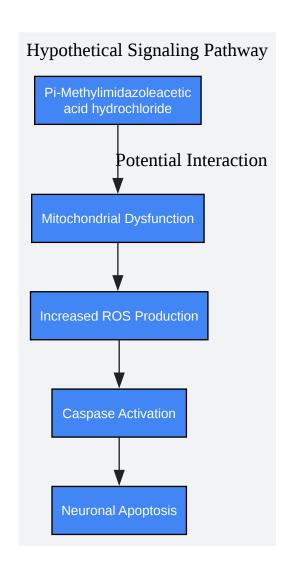
Table 2: Example Formulation Components for In Vivo Administration.

Proposed Mechanism of Action (Hypothetical)

The exact mechanism of p-MIAA's potential neurotoxicity is unknown. Based on the structure of other imidazole-containing compounds and known neurotoxic pathways, a hypothetical



mechanism could involve the induction of oxidative stress and mitochondrial dysfunction, leading to apoptosis in neuronal cells. Imidazoleacetic acid, a related compound, has been shown to interact with GABA receptors and imidazoline receptors, suggesting that p-MIAA might also interfere with neurotransmitter systems.[3][4][5][6]





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